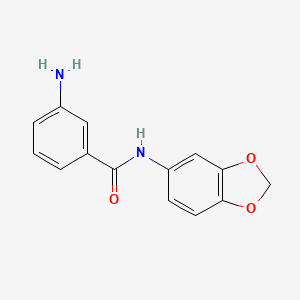

3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide

Description

Properties

IUPAC Name |

3-amino-N-(1,3-benzodioxol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c15-10-3-1-2-9(6-10)14(17)16-11-4-5-12-13(7-11)19-8-18-12/h1-7H,8,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBCHNBDFPKFPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the 3-Amino Group

To prevent undesired side reactions during amide bond formation, the primary amine in 3-aminobenzoic acid is typically protected. Acetylation is a common strategy:

- Acetylation : 3-Aminobenzoic acid is treated with acetic anhydride in the presence of pyridine or triethylamine, yielding 3-acetamidobenzoic acid.

- Activation of the Carboxylic Acid : The protected acid is converted to an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux.

Coupling with 2H-1,3-Benzodioxol-5-amine

The acid chloride reacts with 5-amino-1,3-benzodioxole in anhydrous DCM or tetrahydrofuran (THF) with a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Reaction Conditions :

- Temperature: 0°C to room temperature

- Time: 4–6 hours

- Workup: The crude product is purified via silica gel chromatography or recrystallization from ethanol/water.

Deprotection of the Acetamide Group

The acetyl group is removed by hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH):

- HCl-mediated deprotection : 6 M HCl, reflux for 2 hours.

- NaOH-mediated deprotection : 2 M NaOH, 60°C for 1 hour.

Yield : 65–75% (over three steps).

Nitro Reduction Approach

Synthesis of 3-Nitrobenzoic Acid Derivative

This method avoids protection/deprotection steps by utilizing a nitro group as a precursor to the amino group:

- Activation of 3-Nitrobenzoic Acid : The acid is converted to its acid chloride using SOCl₂ or oxalyl chloride.

- Amide Formation : The acid chloride reacts with 5-amino-1,3-benzodioxole in DCM with TEA.

Intermediate : N-(2H-1,3-benzodioxol-5-yl)-3-nitrobenzamide.

Reduction of the Nitro Group

Catalytic hydrogenation or chemical reduction is employed:

- Catalytic Hydrogenation : H₂ gas (1 atm) with 10% Pd/C in ethanol, room temperature, 12 hours.

- Chemical Reduction : Iron powder in acetic acid or SnCl₂ in HCl.

Yield : 70–80% (over two steps).

Coupling via Carbodiimide Reagents

Activation with EDC/HOBt

A modern alternative involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Purification

The product is isolated via extraction (ethyl acetate/water) and purified by column chromatography.

Comparative Analysis of Methods

Characterization and Validation

Synthetic products are validated using:

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The amino group can undergo substitution reactions with electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, solvent such as ethanol or tetrahydrofuran (THF).

Substitution: Acyl chlorides, sulfonyl chlorides, solvents like dichloromethane (DCM) or chloroform (CHCl3).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted amides or sulfonamides .

Scientific Research Applications

3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein-coupled receptors (GPCRs).

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key benzamide derivatives with structural similarities to 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide, highlighting differences in substituents, synthesis routes, and applications:

Structural and Functional Analysis

Substituent Effects

- Hydroxy-Dimethylethyl Group () : This substituent introduces steric bulk and a hydroxyl group, facilitating coordination to metal catalysts (e.g., in C–H bond functionalization reactions) .

Core Structure Variations

- Pyrazole Derivatives () : Replacing the benzamide core with a pyrazole ring introduces conformational rigidity and distinct hydrogen-bonding patterns. This structural change correlates with diverse bioactivities, including antidepressant and antimicrobial effects .

Biological Activity

3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR). Relevant data tables and case studies are included to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide can be represented as follows:

This compound features an amino group attached to a benzene ring, which is further connected to a 1,3-benzodioxole moiety. The presence of these functional groups is crucial for its biological activity.

Cytotoxicity

The cytotoxic effects of 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide have been evaluated against various cancer cell lines. A study reported the IC50 values for several derivatives against A549 (lung cancer), B16-F10 (melanoma), DU145 (prostate cancer), HepG2 (liver cancer), and CHO-K1 (non-cancerous) cell lines. The results indicated significant cytotoxicity towards cancer cell lines compared to normal cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3a | A549 | 29.40 ± 0.45 |

| 3b | B16-F10 | 24.78 ± 0.70 |

| 3c | DU145 | 11.49 ± 0.04 |

| 3c | HepG2 | 23.30 ± 0.52 |

| 3c | CHO-K1 | NA |

These findings suggest that modifications to the benzamide structure influence its cytotoxic potency, with certain substitutions enhancing activity against specific cancer types .

The mechanism by which 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide exhibits its cytotoxic effects has been explored through docking studies and molecular modeling. These studies indicate that the compound may interact with key proteins involved in cell proliferation and apoptosis pathways, although specific targets remain to be fully elucidated .

Structure-Activity Relationship (SAR)

The SAR analysis highlights how variations in the chemical structure affect biological activity. For instance:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the benzamide moiety significantly enhances cytotoxicity.

- Substituent Positioning : The position of substituents on the benzene ring influences binding affinity and biological efficacy.

Notably, compounds with chlorine or fluorine substitutions exhibited higher activity, suggesting that these groups may stabilize interactions with biological targets .

Case Study: Anticancer Activity

A recent study evaluated the anticancer potential of a series of benzamide derivatives, including 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide. The study demonstrated that this compound induced apoptosis in DU145 cells through caspase activation and modulation of Bcl-2 family proteins. The results support its potential as a lead compound for developing new anticancer agents .

Case Study: Antimicrobial Activity

In addition to anticancer properties, the compound's derivatives have shown promising antimicrobial activity against various bacterial strains. Testing against Gram-positive and Gram-negative bacteria revealed that certain derivatives possess significant inhibitory effects, indicating potential applications in treating infections .

Q & A

Q. What are the established synthetic routes for 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide, and what key intermediates should be prioritized for structural validation?

Methodological Answer: The synthesis typically involves coupling a benzodioxole-amine derivative with a substituted benzoyl chloride. For example, intermediates like 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one (prepared via nucleophilic substitution or condensation reactions) are critical for subsequent functionalization . Structural validation of intermediates should employ H/C NMR and high-resolution mass spectrometry (HRMS), with X-ray crystallography used to confirm stereochemistry where applicable .

Q. How can researchers optimize crystallization conditions for this compound to enable high-resolution X-ray diffraction studies?

Methodological Answer: Crystallization trials should use solvent systems like ethyl acetate/hexane or methanol/water. For challenging cases, vapor diffusion or slow evaporation techniques are recommended. Structural refinement via SHELXL (e.g., using anisotropic displacement parameters and twin refinement for non-merohedral twinning) ensures accurate modeling of electron density . Validation tools like ORTEP-3 can visualize thermal ellipsoids and refine molecular geometry .

Advanced Research Questions

Q. How do computational predictions (e.g., LogD, pKa) for 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide align with experimental data, and what discrepancies require further investigation?

Methodological Answer: Predicted LogD (1.47 at pH 7.4) and pKa (11.93) can be experimentally verified via shake-flask assays and potentiometric titration. Discrepancies may arise from solvent effects or protonation state variability in the benzodioxole moiety. Molecular dynamics simulations (e.g., using AMBER or GROMACS) can model solvation effects and refine partition coefficients .

Q. What strategies resolve contradictions in antifungal activity data between in vitro assays and in vivo models for this compound?

Methodological Answer: Discrepancies often stem from bioavailability or metabolic instability. Researchers should:

- Perform stability studies in simulated biological fluids (e.g., liver microsomes).

- Use LC-MS/MS to quantify active metabolites.

- Optimize formulations via PEGylation or liposomal encapsulation to enhance pharmacokinetics. Structural analogs with ester functionalities (e.g., oximino esters) may improve metabolic resistance .

Q. How can ring puckering in the benzodioxole moiety influence the compound’s binding affinity to target enzymes?

Methodological Answer: Quantify puckering using Cremer-Pople parameters (amplitude , phase angle ) derived from X-ray data . Docking studies (e.g., AutoDock Vina) can correlate puckering conformations with binding energy changes. For example, a planar benzodioxole may reduce steric hindrance in hydrophobic enzyme pockets, enhancing affinity .

Q. What experimental and computational approaches are recommended for analyzing structure-activity relationships (SAR) in benzamide derivatives of this compound?

Methodological Answer:

- Synthetic diversification: Introduce substituents at the benzamide’s para-position to modulate electron density.

- In silico SAR: Use CoMFA or CoMSIA models to map electrostatic/hydrophobic fields.

- Biological assays: Prioritize targets like cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX), where benzodioxole derivatives show inhibitory activity .

Data Contradiction and Refinement

Q. How should researchers address inconsistencies between theoretical (DFT) and experimental IR spectra for this compound?

Methodological Answer: Discrepancies in vibrational modes (e.g., NH stretching) may arise from solvent interactions or crystal packing. Mitigation steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.